molecular formula C10H14Cl2Si B14211885 Dichloro(4-methylphenyl)(propan-2-yl)silane CAS No. 790234-76-3

Dichloro(4-methylphenyl)(propan-2-yl)silane

Cat. No.: B14211885
CAS No.: 790234-76-3
M. Wt: 233.21 g/mol
InChI Key: ZBIDBNWWXRZQLO-UHFFFAOYSA-N
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Description

Dichloro(4-methylphenyl)(propan-2-yl)silane is a chemical compound with the molecular formula C₁₀H₁₄Cl₂Si. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(4-methylphenyl)(propan-2-yl)silane can be synthesized through the reaction of 4-methylphenylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dichloro(4-methylphenyl)(propan-2-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different organic groups.

Common Reagents and Conditions

    Substitution: Alcohols, amines, and thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of organosilicon compounds with different functional groups.

    Oxidation: Formation of silanols and siloxanes.

    Reduction: Formation of silanes with varied organic groups.

Scientific Research Applications

Dichloro(4-methylphenyl)(propan-2-yl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of dichloro(4-methylphenyl)(propan-2-yl)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily broken and replaced with other functional groups, making the compound versatile in chemical synthesis. The molecular targets and pathways depend on the specific reactions and applications, often involving nucleophilic substitution or oxidative addition.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethylsilane: Similar in structure but lacks the 4-methylphenyl and propan-2-yl groups.

    Dichlorophenylsilane: Contains a phenyl group instead of the 4-methylphenyl group.

    Dichlorodiisopropylsilane: Contains two isopropyl groups instead of the 4-methylphenyl and propan-2-yl groups.

Uniqueness

Dichloro(4-methylphenyl)(propan-2-yl)silane is unique due to the presence of both 4-methylphenyl and propan-2-yl groups, which provide specific reactivity and properties not found in other similar compounds. This uniqueness makes it valuable in specialized chemical syntheses and applications.

Properties

CAS No.

790234-76-3

Molecular Formula

C10H14Cl2Si

Molecular Weight

233.21 g/mol

IUPAC Name

dichloro-(4-methylphenyl)-propan-2-ylsilane

InChI

InChI=1S/C10H14Cl2Si/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

ZBIDBNWWXRZQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C(C)C)(Cl)Cl

Origin of Product

United States

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